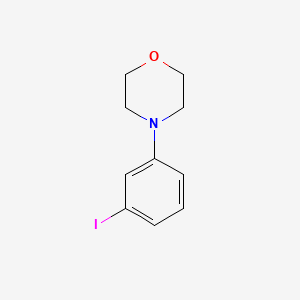

4-(3-Iodophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-iodophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACIRAVARVYABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291533-82-9 | |

| Record name | 4-(3-iodophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Iodophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Iodophenyl)morpholine, a halogenated aryl morpholine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its chemical identity, physicochemical properties, and key synthetic methodologies. Emphasis is placed on the practical application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, for its preparation. Furthermore, this document explores the broader context of the morpholine scaffold in drug discovery, highlighting its role as a privileged pharmacophore. Safety protocols and handling considerations for this compound are also discussed, providing a complete resource for laboratory professionals.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its versatile utility in drug design and development.[1][2] Its presence in a molecule can impart favorable properties, including improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. The morpholine ring, with its ether and amine functionalities, can engage in various non-covalent interactions with biological targets, often serving as a key component of a pharmacophore.[3] This has led to the incorporation of the morpholine moiety into a wide array of approved and experimental drugs, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[4][5]

4-(3-Iodophenyl)morpholine emerges as a valuable building block within this chemical space. The presence of an iodine atom on the phenyl ring provides a reactive handle for further chemical modifications, particularly through transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide aims to be an essential resource for researchers working with or considering the use of 4-(3-Iodophenyl)morpholine in their synthetic and medicinal chemistry endeavors.

Chemical Identity and Physicochemical Properties

Molecular Formula: C₁₀H₁₂INO[6][7]

Molecular Weight: 289.11 g/mol [6]

Structure:

Figure 1. Chemical Structure of 4-(3-Iodophenyl)morpholine

Physicochemical Properties:

| Property | Value | Source |

| Purity | >95% | [6][7] |

| Appearance | Not specified in detail, likely a solid | - |

| Storage | Long-term in a cool, dry place | [6] |

| Solubility | Soluble in water | [8] |

Synthesis of 4-(3-Iodophenyl)morpholine: A Practical Guide

The synthesis of 4-(3-Iodophenyl)morpholine is primarily achieved through the formation of a carbon-nitrogen bond between a 1,3-dihalogenated benzene derivative and morpholine. The two most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely applicable to the synthesis of aryl amines.[9] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the synthesis of 4-(3-Iodophenyl)morpholine via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Exemplary):

-

Materials:

-

1,3-Diiodobenzene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous and degassed)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (e.g., 1-5 mol%), XPhos (e.g., 2-10 mol%), and sodium tert-butoxide (e.g., 1.5-2.0 equivalents).

-

Add anhydrous, degassed toluene to the flask.

-

Stir the mixture at room temperature for a few minutes to allow for catalyst activation.

-

Add 1,3-diiodobenzene (1.0 equivalent) and morpholine (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (typically 80-110 °C) and monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).[10]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure 4-(3-Iodophenyl)morpholine.

-

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Degassed Solvent: Removing dissolved oxygen from the solvent is crucial for the same reason as maintaining an inert atmosphere.

-

Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are essential for facilitating both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product.[11]

-

Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the morpholine, making it a more potent nucleophile for the coupling reaction.

-

Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl-heteroatom bonds, utilizing a copper catalyst. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable synthetic tool.[12]

Reaction Scheme:

Conceptual Workflow for Ullmann Condensation:

Caption: General workflow for the synthesis of 4-(3-Iodophenyl)morpholine via Ullmann condensation.

Detailed Experimental Protocol (Exemplary):

-

Materials:

-

1,3-Diiodobenzene

-

Morpholine

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, combine 1,3-diiodobenzene (1.0 equivalent), morpholine (1.5-2.0 equivalents), copper(I) iodide (e.g., 10-20 mol%), and potassium carbonate (2.0 equivalents).

-

Add DMF as the solvent.

-

Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).[13]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography or recrystallization to obtain 4-(3-Iodophenyl)morpholine.

-

-

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper facilitates the coupling of the aryl halide with the amine. Copper(I) salts are often more effective than copper powder.[14]

-

Base (K₂CO₃): A base is necessary to deprotonate the morpholine and to neutralize the hydrogen iodide formed during the reaction.

-

High Temperature: Traditional Ullmann reactions often require significant thermal energy to proceed at a reasonable rate.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons, typically two multiplets in the regions of δ 3.0-3.4 ppm (for the -N-CH₂- protons) and δ 3.8-4.0 ppm (for the -O-CH₂- protons).[15] The aromatic protons of the 3-iodophenyl group will appear as a complex multiplet in the aromatic region (δ 7.0-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct methylene carbons of the morpholine ring, with the carbon adjacent to the oxygen appearing further downfield (around δ 67 ppm) and the carbon adjacent to the nitrogen at a higher field (around δ 50 ppm).[16] The aromatic carbons will show signals in the δ 110-150 ppm range, with the carbon bearing the iodine atom exhibiting a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (289.11 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom.

Applications in Research and Development

4-(3-Iodophenyl)morpholine is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The iodo-substituent serves as a versatile functional group for further elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of a diverse library of compounds for biological screening.

The morpholine moiety itself is a well-established "privileged structure" in medicinal chemistry, known to confer desirable pharmacokinetic properties and to interact favorably with a range of biological targets.[3] Derivatives of aryl-morpholines have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[17] While specific biological activities for 4-(3-Iodophenyl)morpholine are not extensively documented in the public domain, its structural motifs suggest potential for exploration in various therapeutic areas.

Safety and Handling

-

General Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

Hazards of Morpholine (Parent Compound):

It is imperative to consult the Safety Data Sheet for morpholine and to conduct a thorough risk assessment before handling 4-(3-Iodophenyl)morpholine.

Conclusion

4-(3-Iodophenyl)morpholine is a strategically important synthetic intermediate that combines the beneficial properties of the morpholine scaffold with the synthetic versatility of an aryl iodide. Its synthesis is readily achievable through established and robust cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. This guide has provided a detailed overview of the key aspects of this compound, from its fundamental properties to its synthesis and potential applications. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the utility of well-designed building blocks like 4-(3-Iodophenyl)morpholine is expected to increase, making it a valuable tool in the arsenal of synthetic and medicinal chemists.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Royal Society of Chemistry. Supporting Information for an article. Available at: [Link]

-

Wikipedia. Morpholine. Available at: [Link]

- An updated review on morpholine derivatives with their pharmacological actions. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 25.

-

LookChem. MORPHOLINE. Available at: [Link]

- Bonandi, E., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(8), 756.

-

Thoreauchem. 4-(3-iodophenyl)morpholine. Available at: [Link]

-

PubChem. 4-[(4-Iodophenyl)carbonyl]morpholine. Available at: [Link]

- Nolan, S. P., & Organ, M. G. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(allyl)Cl Catalyst.

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- Vedejs, E., & Jure, M. (2005). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 127(45), 15770-15771.

- Asian Journal of Organic & Medicinal Chemistry. (2020). 5(4).

- Jain, A., & Sahu, S. K. (2024).

- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1136-1143.

- Ananikov, V. P., et al. (2021). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Catalysis Science & Technology, 11(18), 6133-6145.

- Al-Tamiemi, E. O., et al. (2014). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Al-Nahrain University, 17(3), 57-65.

- Tait, S. L., et al. (2012). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 116(49), 25843-25851.

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available at: [Link]

- Google Patents. Method for the production of 4-(4-aminophenyl)-3-morpholinon.

- Wang, Y., et al. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.

- Shaikh, A. U., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205-4208.

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

-

University of Illinois Chicago. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Reactions, 3(2), 299-310.

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. sciencescholar.us [sciencescholar.us]

- 6. 291533-82-9 4-(3-Iodophenyl)morpholine AKSci 7743DL [aksci.com]

- 7. 4-(3-iodophenyl)morpholine-291533-82-9 - Thoreauchem [thoreauchem.com]

- 8. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. xray.uky.edu [xray.uky.edu]

- 14. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. acdlabs.com [acdlabs.com]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Iodophenyl)morpholine

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(3-Iodophenyl)morpholine, a valuable building block in medicinal chemistry and materials science. The document details a robust and widely applicable synthetic protocol centered around the Buchwald-Hartwig amination, offering insights into the rationale behind experimental choices. Furthermore, it outlines a comprehensive characterization workflow, employing a suite of analytical techniques to ensure the identity, purity, and structural integrity of the target compound. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a prominent feature in a multitude of approved and experimental drugs, earning it the designation of a "privileged structure" in medicinal chemistry.[1] Its prevalence stems from a combination of advantageous physicochemical, biological, and metabolic properties.[2][3] The incorporation of a morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for molecular elaboration.[2][4] These attributes often lead to improved pharmacokinetic profiles and increased potency of drug candidates.[1]

The N-aryl morpholine subclass, in particular, represents a critical structural motif in a wide array of therapeutic agents.[5][6] The synthesis of these compounds is therefore a crucial transformation in the development of new pharmaceuticals.[5] 4-(3-Iodophenyl)morpholine serves as a key intermediate, with the iodine atom providing a reactive handle for further functionalization through various cross-coupling reactions, making it an invaluable tool for creating diverse chemical libraries for drug discovery programs.[7]

Synthesis of 4-(3-Iodophenyl)morpholine via Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. Among the various methods available, the Buchwald-Hartwig amination has emerged as one of the most versatile and widely adopted protocols.[5][8] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C-N bonds under relatively mild conditions and with broad substrate scope, accommodating a wide range of aryl halides and amines.[5][8]

The selection of the Buchwald-Hartwig amination for the synthesis of 4-(3-Iodophenyl)morpholine is predicated on its high efficiency and functional group tolerance. The reaction proceeds via a well-established catalytic cycle, providing a reliable and reproducible method for obtaining the desired product in high yield.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination is a complex process involving a series of well-defined steps. Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle commences with the oxidative addition of the aryl halide (1,3-diiodobenzene) to a low-valent palladium(0) complex. This is followed by the coordination of the amine (morpholine) and subsequent deprotonation by a base to form a palladium-amido complex. The final and crucial step is the reductive elimination of the desired N-aryl morpholine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the synthesis of 4-(3-Iodophenyl)morpholine.

Materials:

-

1,3-Diiodobenzene

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Water (deionized)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reactant Addition: Stir the mixture at room temperature for 5-10 minutes. Then, add 1,3-diiodobenzene (1.0 equivalent) and morpholine (1.2 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 4-(3-Iodophenyl)morpholine as a solid.

Comprehensive Characterization of 4-(3-Iodophenyl)morpholine

Thorough characterization is imperative to confirm the successful synthesis of the target compound and to establish its purity. A multi-technique approach is employed for this purpose.

Spectroscopic and Spectrometric Analysis

The following table summarizes the expected analytical data for 4-(3-Iodophenyl)morpholine.

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 6.5-7.5 ppm. Morpholine protons (CH₂-N and CH₂-O) typically appear as two distinct multiplets between 3.0 and 4.0 ppm.[9][10] |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the range of 115-155 ppm. The carbon bearing the iodine will be at a higher field (around 95 ppm). Morpholine carbons will appear around 48 ppm (C-N) and 66 ppm (C-O).[11] |

| Mass Spec. | Molecular Ion (m/z) | The expected monoisotopic mass is 289.00 g/mol .[12][13] The mass spectrum will show the molecular ion peak [M]⁺ at m/z 289. |

| FTIR | Wavenumber (cm⁻¹) | C-H stretching (aromatic and aliphatic), C-N stretching, C-O-C stretching, and C-I stretching vibrations.[14][15] |

Experimental Workflows for Characterization

The following diagram illustrates the logical flow of the characterization process.

Figure 2: A workflow diagram for the characterization of 4-(3-Iodophenyl)morpholine.

Applications in Drug Discovery and Development

The morpholine moiety is a versatile building block that can be readily incorporated into molecules to enhance their pharmacological profiles.[2] 4-(3-Iodophenyl)morpholine, with its reactive iodine substituent, is a particularly useful intermediate for the synthesis of a wide range of biologically active compounds. The iodine can be readily displaced or used in further cross-coupling reactions to introduce additional complexity and functionality, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4] For instance, derivatives of phenylmorpholine have been investigated for their potential in treating central nervous system disorders and as anticancer agents.[16][17]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 4-(3-Iodophenyl)morpholine. The detailed protocol for the Buchwald-Hartwig amination offers a reliable and efficient method for the preparation of this key intermediate. The multi-faceted characterization strategy ensures the structural integrity and purity of the final product. The utility of 4-(3-Iodophenyl)morpholine as a versatile building block in medicinal chemistry underscores its importance for researchers and scientists in the field of drug discovery and development.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Ciancetta, A., & Di Stefano, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2716-2747. [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

-

PubMed. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

PubChemLite. (n.d.). 4-(3-iodophenyl)morpholine (C10H12INO). [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

-

PubMed. (2024). Exploring Catalytic Intermediates in Pd-Catalyzed Aerobic Oxidative Amination of 1,3-Dienes: Multiple Metal Interactions of the Palladium Nanoclusters. [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook. [Link]

-

LBNL. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

-

ResearchGate. (2025). Palladium-Catalyzed Amination in the Synthesis of Polyazamacrocycles Containing a 1,3-Disubstituted Benzene Moiety. [Link]

-

ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

-

PubMed. (2023). Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines. [Link]

-

PubMed. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. [Link]

-

MilliporeSigma. (n.d.). 4-[(3-Iodophenyl)carbonyl]morpholine. [Link]

-

MassBank. (2024). Morpholines. [Link]

-

PubChem. (n.d.). 4-[(4-Iodophenyl)carbonyl]morpholine. [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine, 4-phenyl-. NIST WebBook. [Link]

-

ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. [Link]

-

RSC Publishing. (n.d.). FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis. [Link]

-

ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

-

Chemical Methodologies. (n.d.). Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wjpsonline.com [wjpsonline.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. rsc.org [rsc.org]

- 12. PubChemLite - 4-(3-iodophenyl)morpholine (C10H12INO) [pubchemlite.lcsb.uni.lu]

- 13. 291533-82-9 4-(3-Iodophenyl)morpholine AKSci 7743DL [aksci.com]

- 14. azooptics.com [azooptics.com]

- 15. Morpholine, 4-phenyl- [webbook.nist.gov]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemmethod.com [chemmethod.com]

Spectroscopic Profile of 4-(3-Iodophenyl)morpholine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for the compound 4-(3-Iodophenyl)morpholine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at its structural confirmation through nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction: The Significance of 4-(3-Iodophenyl)morpholine

4-(3-Iodophenyl)morpholine belongs to the class of N-aryl morpholines, which are prevalent scaffolds in a wide array of biologically active compounds. The morpholine moiety, a saturated six-membered heterocycle containing both nitrogen and oxygen, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. The iodophenyl group serves as a versatile synthetic handle for further functionalization, particularly in cross-coupling reactions, and can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and for quality control in its synthesis and application.

Molecular Structure and Spectroscopic Correlation

The structural features of 4-(3-Iodophenyl)morpholine directly influence its spectral output. The molecule consists of a morpholine ring attached via its nitrogen atom to a benzene ring, which is substituted with an iodine atom at the meta-position. This substitution pattern dictates the splitting of signals in the aromatic region of the NMR spectra and influences the vibrational modes observed in the IR spectrum.

Caption: Molecular structure of 4-(3-Iodophenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of directly published experimental spectra for 4-(3-Iodophenyl)morpholine in the searched literature, the following analysis is based on established principles of NMR spectroscopy and data from closely related analogs. The expected spectra are discussed with a rationale for the predicted chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-(3-Iodophenyl)morpholine is anticipated to exhibit distinct signals corresponding to the morpholine and the iodophenyl protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-(3-Iodophenyl)morpholine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2', H-6' (Morpholine) | ~ 3.8 - 4.0 | Triplet | 4H |

| H-3', H-5' (Morpholine) | ~ 3.1 - 3.3 | Triplet | 4H |

| Aromatic Protons | ~ 6.8 - 7.5 | Multiplet | 4H |

-

Morpholine Protons: The morpholine ring protons typically show two triplets. The protons adjacent to the oxygen atom (H-2' and H-6') are deshielded and appear at a lower field (~3.8-4.0 ppm) compared to the protons adjacent to the nitrogen atom (H-3' and H-5', ~3.1-3.3 ppm)[1][2]. This is a characteristic pattern for N-substituted morpholines.

-

Aromatic Protons: The four protons on the 3-iodophenyl ring will present a more complex multiplet pattern in the aromatic region (~6.8-7.5 ppm). The meta-substitution pattern breaks the symmetry seen in para-substituted analogs, leading to distinct signals for each proton, which will be coupled to their neighbors.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(3-Iodophenyl)morpholine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2', C-6' (Morpholine) | ~ 66 - 68 |

| C-3', C-5' (Morpholine) | ~ 48 - 50 |

| C-I (Aromatic) | ~ 94 - 96 |

| C-H (Aromatic) | ~ 115 - 135 |

| C-N (Aromatic) | ~ 150 - 152 |

-

Morpholine Carbons: The carbons adjacent to the oxygen (C-2', C-6') are expected around 66-68 ppm, while the carbons adjacent to the nitrogen (C-3', C-5') will be further upfield at approximately 48-50 ppm[1].

-

Aromatic Carbons: The carbon atom directly bonded to the iodine (C-I) will be significantly shielded due to the heavy atom effect and is expected to appear at a characteristically high field for an aromatic carbon, around 94-96 ppm. The other aromatic carbons will resonate in the typical aromatic region of 115-135 ppm, with the carbon attached to the nitrogen (C-N) being the most deshielded at around 150-152 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR data for compounds like 4-(3-Iodophenyl)morpholine.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Caption: A typical workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The predicted data for 4-(3-Iodophenyl)morpholine is available from PubChem[3].

Table 3: Predicted Mass Spectrometry Data for 4-(3-Iodophenyl)morpholine

| Ion | Predicted m/z |

| [M]⁺ | 288.9958 |

| [M+H]⁺ | 290.0037 |

| [M+Na]⁺ | 311.9856 |

The monoisotopic mass of 4-(3-Iodophenyl)morpholine (C₁₀H₁₂INO) is 289.0015 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide an observed mass that is very close to this theoretical value, confirming the elemental composition. The characteristic isotopic pattern of iodine would also be observable in the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorption Bands for 4-(3-Iodophenyl)morpholine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C-N (Aromatic) | Stretching | 1360 - 1250 |

| C-O-C (Ether) | Stretching | 1150 - 1085 |

| C-I | Stretching | ~ 500 |

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are expected at wavenumbers just above 3000 cm⁻¹[4].

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the morpholine ring's CH₂ groups will appear below 3000 cm⁻¹[4].

-

C-N and C-O-C Stretches: The C-N stretching of the aromatic amine and the C-O-C stretching of the ether linkage in the morpholine ring will give rise to strong bands in the fingerprint region.

-

C-I Stretch: The C-I stretching vibration is expected at a low wavenumber, typically around 500 cm⁻¹, due to the high mass of the iodine atom.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

The spectroscopic data, both predicted and inferred from analogous compounds, provide a consistent and comprehensive profile for the structural elucidation of 4-(3-Iodophenyl)morpholine. The characteristic signals in the ¹H and ¹³C NMR spectra, the accurate mass determination by MS, and the specific absorption bands in the IR spectrum collectively serve as a reliable fingerprint for the identification and characterization of this important chemical entity. This guide provides the necessary foundational knowledge for researchers working with this compound and a framework for its analytical validation.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-iodophenyl)morpholine. Retrieved from [Link]

-

NIST. (n.d.). Morpholine, 4-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2005, August 15). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

-

NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-[3-(methoxymethoxy)phenyl]morpholine. Retrieved from [Link]

Sources

Physical and chemical properties of 4-(3-Iodophenyl)morpholine

A Versatile Aryl Iodide Scaffold for Medicinal Chemistry[1]

Executive Summary

4-(3-Iodophenyl)morpholine (CAS 291533-82-9) represents a high-value "privileged structure" in modern drug discovery.[1] Combining the favorable pharmacokinetic properties of the morpholine ring—enhanced aqueous solubility and metabolic stability—with the high reactivity of an aryl iodide, this compound serves as a critical junction point for divergent library synthesis. This guide details its physicochemical profile, validated synthetic protocols, and strategic utility in transition-metal-catalyzed cross-couplings.[1][2]

Part 1: Molecular Identity & Physicochemical Profile

The meta-substitution pattern of 4-(3-Iodophenyl)morpholine offers a unique vector for structural elaboration compared to its para analogue, often resulting in improved rotational freedom and solubility profiles in final drug candidates.[1]

Table 1: Core Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 291533-82-9 | Unique identifier for the meta isomer.[1] |

| IUPAC Name | 4-(3-Iodophenyl)morpholine | Alternative: N-(3-Iodophenyl)morpholine.[1] |

| Molecular Formula | C₁₀H₁₂INO | |

| Molecular Weight | 289.11 g/mol | Monoisotopic Mass: 288.997 |

| Physical State | Solid or Viscous Oil | Typically a low-melting solid (approx. 40–60 °C)*; purity dependent.[1] |

| LogP (Predicted) | 2.3 – 2.6 | Lipophilic enough for CNS penetration; morpholine oxygen lowers LogP relative to piperidine. |

| pKa (Conjugate Acid) | ~5.5 | The aryl ring withdraws electron density, lowering the basicity of the morpholine nitrogen compared to unsubstituted morpholine (pKa 8.36). |

| Solubility | DMSO, DCM, MeOH | High solubility in chlorinated and polar aprotic solvents; low water solubility (<0.1 mg/mL). |

*Note: While the para-isomer (CAS 87350-77-4) melts at 158–163 °C, meta-substituted isomers generally exhibit lower lattice energy and melting points due to reduced symmetry.[1]

Part 2: Synthetic Routes & Production[2][3]

To access 4-(3-Iodophenyl)morpholine with high regiocontrol, researchers typically employ Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig).[1] The challenge lies in preventing double substitution when using di-halo precursors or selecting the correct leaving group.

Primary Route: Buchwald-Hartwig Amination (Statistical Control)

The most direct route utilizes 1,3-diiodobenzene.[1] By using a stoichiometric excess of the dihalide, mono-amination is favored.[1]

Protocol:

-

Reagents: 1,3-Diiodobenzene (1.5 equiv), Morpholine (1.0 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.4 equiv).

-

Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]

-

Conditions: Heat to 80–100 °C under Argon for 12–16 hours.

-

Workup: The crude mixture will contain the product, unreacted diiodide, and trace bis-morpholino byproduct. Purification via silica gel chromatography (Hexane/EtOAc gradient) is required.[1]

Alternative Route: Sandmeyer Reaction (High Fidelity)

For larger scales requiring absolute regiocontrol without bis-substitution byproducts:

-

Precursor: 3-Morpholinoaniline (Commercial or synthesized via SnAr of 3-fluoronitrobenzene + morpholine, then reduction).[1]

-

Diazotization: React with NaNO₂/HCl at 0 °C.

-

Iodination: Treat diazonium salt with KI.

Figure 1: Comparative synthetic pathways.[1][3] The Buchwald route is shorter but requires purification from bis-products; the Sandmeyer route is linear but regiochemically absolute.[1]

Part 3: Chemical Reactivity & Functionalization[3]

The defining feature of this molecule is the C-I bond. Iodine is the most reactive halogen for oxidative addition to Palladium(0), allowing this scaffold to undergo functionalization under mild conditions, often preserving other sensitive groups (like Chlorides or Bromides) on the same molecule.

Key Reaction Pathways[3]

-

Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to form biaryl systems.[1]

-

Utility: Rapid generation of SAR (Structure-Activity Relationship) libraries.[1]

-

-

Sonogashira Coupling: Reaction with terminal alkynes.[1]

-

Utility: Introducing rigid acetylene linkers common in kinase inhibitors.[1]

-

-

Heck Reaction: Coupling with alkenes.[1]

-

Lithium-Halogen Exchange: Treatment with n-BuLi generates the aryl lithium species, which can react with electrophiles (aldehydes, ketones) to form carbinols.[1]

Figure 2: Divergent synthesis capabilities of the 3-iodo scaffold.[1]

Part 4: Characterization & Spectral Analysis[1]

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1] The meta-substitution pattern yields a distinct splitting pattern in the aromatic region, differentiating it from the symmetric para isomer.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

-

Aromatic Region (4H):

-

δ ~7.30 (t, 1H): H5 (Meta to both I and N). Pseudo-triplet due to coupling with H4 and H6.

-

δ ~7.25 (d, 1H): H6 (Ortho to N, Meta to I).

-

δ ~7.10 (d, 1H): H4 (Ortho to I, Meta to N).

-

δ ~6.90 (s, 1H): H2 (Isolated between I and N). Diagnostic signal.

-

-

Morpholine Region (8H):

Mass Spectrometry[4]

-

ESI-MS: [M+H]⁺ = 290.0[1]

-

Isotope Pattern: No bromine/chlorine isotope pattern; Iodine is monoisotopic (¹²⁷I), resulting in a clean single mass peak.

Part 5: Handling, Safety, & Stability

-

Stability: The C-I bond is light-sensitive.[1] Prolonged exposure to light can lead to liberation of iodine, turning the solid yellow/brown.

-

Storage: Store at 2–8 °C, protected from light, under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the morpholine nitrogen.

-

Safety:

References

-

AkSci. (2024). Product Specifications: 4-(3-Iodophenyl)morpholine (CAS 291533-82-9).[1][5] AK Scientific, Inc.[6] Link

-

Sigma-Aldrich. (2024).[1] Product Detail: 4-(4-Iodophenyl)morpholine (Para-isomer comparison data). Merck KGaA. Link

-

Kourounakis, A., et al. (2020).[7] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Link

- Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry.

Sources

- 1. 4-[(4-Iodophenyl)carbonyl]morpholine | C11H12INO2 | CID 772634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]

- 5. 4-(3-iodophenyl)morpholine-291533-82-9 - Thoreauchem [thoreauchem.com]

- 6. 291533-82-9 4-(3-Iodophenyl)morpholine AKSci 7743DL [aksci.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to Iodophenylmorpholine Derivatives: From Discovery to Modern Research Tools

Introduction

Iodophenylmorpholine derivatives represent a significant class of synthetic compounds, characterized by a core morpholine ring attached to an iodine-substituted phenyl group. These molecules have garnered considerable interest within the fields of medicinal chemistry and neuropharmacology, primarily for their potent interactions with monoamine transporters.[1][2] The morpholine scaffold itself is a "privileged pharmacophore," a molecular framework that is frequently found in biologically active compounds, suggesting an inherent ability to interact favorably with biological targets.[3] The strategic addition of an iodine atom to the phenyl ring profoundly influences the compound's pharmacological profile, often enhancing its potency and selectivity. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and pharmacological evaluation of iodophenylmorpholine derivatives, intended for researchers, scientists, and professionals in drug development.

Part 1: The Genesis of a New Class - Discovery and Early History

The Precursors: The Morpholine Scaffolding in CNS-Active Compounds

The journey of iodophenylmorpholine derivatives begins with their structural predecessors. The morpholine ring was recognized early on as a key component in centrally active compounds.[1] In the mid-20th century, the search for new stimulants and appetite suppressants led to the development of drugs like phenmetrazine and phendimetrazine.[4][5] These compounds, featuring a phenyl-morpholine core, demonstrated significant central nervous system (CNS) stimulant and anorectic effects by promoting the release of norepinephrine and dopamine.[6] Their clinical success established the phenylmorpholine scaffold as a viable starting point for new CNS-active drug candidates and set the stage for further chemical exploration.

The Breakthrough: Discovery of Fenbutrazate

A key milestone in this lineage was the development of Fenbutrazate (also known as Fenbutrazate hydrochloride). Synthesized as an analogue of phenmetrazine, Fenbutrazate was investigated for its potential as an anorectic and psychostimulant.[7] Early pharmacological studies confirmed its activity, which was attributed to its ability to modulate monoamine neurotransmitter systems. While not as widely known as its predecessors, the exploration of Fenbutrazate and related compounds provided crucial insights into how modifications to the core phenylmorpholine structure could fine-tune its biological activity.

Emergence of Iodinated Analogues: A Step Towards Potency and Selectivity

The deliberate introduction of halogen atoms, particularly iodine, into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity.[8] The rationale for iodination is multifaceted:

-

Increased Lipophilicity: The iodine atom increases the molecule's fat-solubility, which can improve its ability to cross the blood-brain barrier and reach its CNS targets.

-

Enhanced Binding Affinity: The size and electronic properties of iodine can lead to stronger interactions with the target protein, such as a monoamine transporter, thereby increasing the compound's potency.

-

Modified Metabolism: The carbon-iodine bond can alter the metabolic profile of the compound, potentially increasing its duration of action.

This led to the synthesis of various iodophenylmorpholine derivatives, where the position of the iodine atom on the phenyl ring was systematically varied. These new compounds were found to be highly potent inhibitors of monoamine transporters, often with greater selectivity than their non-iodinated parent compounds. This marked a shift from general stimulants to more specific pharmacological tools and potential therapeutic agents.

Part 2: Synthesis and Structure-Activity Relationships (SAR)

The biological activity of iodophenylmorpholine derivatives is intricately linked to their chemical structure. Understanding the synthesis and the effects of specific structural modifications is crucial for designing novel compounds with desired pharmacological profiles.

General Synthetic Routes

The synthesis of N-phenylmorpholine compounds can be achieved through several routes. A common and effective method involves the direct reaction of a substituted aniline (in this case, an iodoaniline) with bis(2-chloroethyl) ether under alkaline conditions, which facilitates the ring closure to form the morpholine structure.[9] This approach is cost-effective and can be performed without a solvent, making it suitable for producing various analogues.[9]

Caption: Mechanism of Monoamine Transporter Inhibition.

Downstream Signaling Effects

The elevated levels of synaptic monoamines trigger a cascade of downstream signaling events within the postsynaptic neuron. This can lead to changes in gene expression, protein phosphorylation, and neuronal excitability. [5]For instance, increased dopamine in reward pathways of the brain is linked to the reinforcing and stimulant effects of these compounds. [6]The specific behavioral and physiological outcomes depend on the derivative's relative selectivity for DAT, NET, and SERT.

Part 4: Key Experimental Protocols

Evaluating the pharmacological profile of a novel iodophenylmorpholine derivative requires robust and validated experimental procedures. The following protocols are fundamental in the field.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a known radiolabeled ligand. [10][11] Objective: To determine the inhibition constant (Ki) of a test iodophenylmorpholine derivative for DAT, NET, or SERT.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter. [12]Homogenize the cells in a lysis buffer and pellet the membranes via centrifugation. [12]Resuspend the pellet and determine the protein concentration.

-

Assay Setup (96-well plate):

-

Total Binding: Add assay buffer, a radioligand (e.g., [³H]-WIN 35,428 for DAT) at a concentration near its Kd, and the membrane preparation. [11] * Non-specific Binding (NSB): Add a high concentration of a known non-labeled inhibitor (e.g., cocaine for DAT), the radioligand, and the membrane preparation. [11] * Test Compound: Add serial dilutions of the iodophenylmorpholine derivative, the radioligand, and the membrane preparation. [11]3. Incubation: Incubate the plate for 60-120 minutes at a specified temperature (e.g., 25°C) to allow the binding to reach equilibrium. [11]4. Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound. [12]5. Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. [12]6. Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter. [11]7. Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Binding Assay.

In Vitro Synaptosomal Uptake Assay

This functional assay measures the ability of a compound to inhibit the actual transport of a neurotransmitter into nerve terminals. [13][14] Objective: To determine the potency (IC50) of a test iodophenylmorpholine derivative in inhibiting the uptake of a radiolabeled neurotransmitter.

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from specific brain regions of a rodent (e.g., striatum for DAT). [15][16]This is done by homogenizing the brain tissue in a sucrose buffer followed by differential centrifugation. [17]2. Assay Setup (96-well plate):

-

Total Uptake: Add the synaptosomal suspension and vehicle.

-

Non-specific Uptake: Add the synaptosomal suspension and a high concentration of a selective uptake inhibitor (e.g., GBR 12909 for DAT). [13] * Test Compound: Add the synaptosomal suspension and varying concentrations of the iodophenylmorpholine derivative.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes. [13]4. Initiate Uptake: Start the reaction by adding a radiolabeled neurotransmitter (e.g., [³H]-dopamine) to each well. [18]5. Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. [18]6. Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer. [13]7. Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.

Part 5: Therapeutic Potential and Future Directions

Investigated Therapeutic Areas

While originally explored as appetite suppressants, the potent and often selective nature of iodophenylmorpholine derivatives makes them valuable as research tools to probe the function of monoamine systems. [19]Their high affinity for DAT, in particular, has led to their use in preclinical studies related to:

-

CNS Disorders: Investigating the role of dopamine in conditions such as ADHD, depression, and substance abuse.

-

Neuroimaging: Radiolabeled versions of these compounds can be used as ligands in Positron Emission Tomography (PET) to visualize and quantify dopamine transporters in the living brain.

Challenges and Future Research

The primary challenge for the therapeutic development of potent dopamine reuptake inhibitors is their potential for abuse and dependence, which is mechanistically similar to that of cocaine. Future research in this area will likely focus on:

-

Fine-tuning Selectivity: Designing derivatives that can distinguish between the transporters with even greater precision to minimize off-target effects.

-

Modulating Pharmacokinetics: Creating compounds with specific absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic effects while minimizing abuse liability.

-

Allosteric Modulators: Exploring derivatives that bind to a site on the transporter other than the main binding site, which could modulate transporter function in a more subtle way than simple blockade.

The discovery and development of iodophenylmorpholine derivatives provide a compelling case study in medicinal chemistry, illustrating how systematic structural modification of a known pharmacophore can lead to compounds with greatly enhanced potency and selectivity. From their origins as analogues of early anorectics to their modern use as highly specific neuropharmacological probes, these compounds continue to be of significant interest. A thorough understanding of their synthesis, structure-activity relationships, and mechanism of action is essential for any researcher aiming to leverage these powerful molecules to unravel the complexities of monoamine signaling in the central nervous system.

References

- Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters - Benchchem. (n.d.).

- Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays with Fezolamine - Benchchem. (n.d.).

- Isolate Functional Synaptosomes | Thermo Fisher Scientific - UK. (2012, May 10).

- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. (n.d.).

- Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.).

- Uptake and release of neurotransmitters - PubMed. (2001, May 15).

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC. (2020, May 19).

- Striatal Synaptosomes Preparation from Mouse Brain - Bio-protocol. (2018, September 5).

- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).

- A review on pharmacological profile of Morpholine derivatives - ResearchGate. (n.d.).

- A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025, August 10).

- Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC. (n.d.).

- Iodine-Substituted Dithiocarbamic Flavanones—A Structure–Activity Relationship Study of Their Antioxidant Properties - MDPI. (2025, May 22).

- Pharmacological profile of morpholine and its derivatives Several... | Download Scientific Diagram - ResearchGate. (n.d.).

- An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).

- Synthesis method of substituted N-phenyl morpholine compound - Google Patents. (n.d.).

- Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2021, December 29).

- Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (n.d.).

- Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Derivatives Against Breast Cancer Cells - Chemical Methodologies. (2025, October 15).

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020, March 15).

- Structure-activity relationship of anticancer drug candidate quinones. (n.d.).

- Morpholine Derivatives in Agrochemical Discovery and Development - PubMed. (2023, August 15).

- Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents - PubMed. (2014, March 3).

- Discovery of podophyllotoxins - PubMed. (n.d.).

- synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.).

- Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds - ResearchGate. (2025, October 9).

- Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC. (2024, April 4).

- Review of the Ongoing Story of Appetite Suppressants, Serotonin Pathway, and Pulmonary Vascular Disease - Yale University. (n.d.).

- Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC. (n.d.).

- Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA) - PMC. (n.d.).

- Fenbutrazate | C23H29NO3 | CID 20395 - PubChem - NIH. (n.d.).

- Phenmetrazine - Wikipedia. (n.d.).

- Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development - MDPI. (2025, April 3).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 7. Fenbutrazate | C23H29NO3 | CID 20395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, structure-activity relationship of iodinated-4-aryloxymethyl-coumarins as potential anti-cancer and anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 10. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 17. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

Technical Whitepaper: Physicochemical Profiling and Handling of 4-(3-Iodophenyl)morpholine

Executive Summary

4-(3-Iodophenyl)morpholine (CAS 291533-82-9) is a critical organohalide intermediate used primarily in palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination, Suzuki-Miyaura coupling) for the synthesis of CNS-active pharmaceutical ingredients.

This guide addresses the specific physicochemical challenges associated with this scaffold: low aqueous solubility driven by the lipophilic iodophenyl moiety and photolytic instability due to the labile C–I bond. Successful utilization requires strict adherence to the exclusion of UV light and specific solvent strategies for solubilization.

Physicochemical Architecture

Understanding the molecular behavior of 4-(3-Iodophenyl)morpholine requires analyzing its electronic and structural components.

| Property | Value / Description | Technical Insight |

| CAS Number | 291533-82-9 | Unique identifier for the meta-substituted isomer. |

| Molecular Formula | C₁₀H₁₂INO | MW: 289.11 g/mol .[1] |

| Structural Class | N-Aryl Morpholine | The nitrogen lone pair is delocalized into the phenyl ring, significantly reducing basicity compared to morpholine. |

| pKa (Conjugate Acid) | ~3.0 – 3.2 (Predicted) | The electron-withdrawing iodine at the meta position further lowers the pKa of N-phenylmorpholine (pKa ~3.55). Implication: Requires strong acid (pH < 2) to protonate and solubilize in water. |

| LogP | ~2.8 – 3.1 | Moderately lipophilic. High affinity for organic layers (DCM, EtOAc) during extraction. |

| Appearance | Off-white to beige solid | Darkening indicates iodine liberation (decomposition). |

Solubility Profile & Solvent Selection

The solubility of 4-(3-Iodophenyl)morpholine is dictated by the competition between the lipophilic aryl iodide domain and the polar morpholine ether oxygen.

Solvent Compatibility Matrix

Data based on standard thermodynamic solubility assessments at 25°C.

| Solvent Class | Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Primary solvent for extraction and chromatography. |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Ideal for cross-coupling reaction media. |

| Esters | Ethyl Acetate | Good (20–50 mg/mL) | Preferred for crystallization; safer alternative to DCM. |

| Alcohols | Methanol / Ethanol | Moderate (5–20 mg/mL) | Solubility increases significantly with heating (40°C). |

| Hydrocarbons | Hexanes / Heptane | Poor (<1 mg/mL) | Use as an anti-solvent to precipitate the compound. |

| Aqueous | Water (Neutral pH) | Insoluble | Hydrophobic effect dominates. |

| Aqueous | 0.1 M HCl | Moderate | Protonation of the morpholine nitrogen forms the soluble hydrochloride salt. |

Protocol: Solubilization for Biological Assays

Objective: Prepare a stable stock solution for in vitro screening.

-

Weighing: Weigh 10 mg of 4-(3-Iodophenyl)morpholine into an amber glass vial (UV protection is critical).

-

Primary Dissolution: Add 1.0 mL of DMSO (dimethyl sulfoxide).

-

Agitation: Sonicate for 5 minutes at ambient temperature. Do not heat above 40°C to avoid accelerated iodine homolysis.

-

QC Check: Inspect against a dark background. The solution must be clear and colorless. A yellow tint indicates free iodine (

) formation.

Stability & Degradation Mechanisms[2]

The primary stability risk for aryl iodides is photodehalogenation . The C–I bond energy (~65 kcal/mol) is significantly lower than C–Br or C–Cl bonds, making it susceptible to homolytic cleavage upon exposure to UV/visible light.

Degradation Pathway Visualization

The following diagram illustrates the competing pathways of stability and degradation.

Mechanism Explanation

-

Photo-excitation: UV light excites the electrons in the C–I bond.

-

Homolysis: The bond breaks homolytically, generating an aryl radical and an iodine radical.

-

Hydrogen Abstraction: The highly reactive aryl radical abstracts a hydrogen atom from the solvent (especially in alcohols or ethers), resulting in 4-phenylmorpholine (the de-iodinated impurity).

-

Iodine Formation: Iodine radicals recombine to form elemental iodine (

), which causes the characteristic yellow/brown discoloration of degraded samples.

Handling & Storage Protocols

To maintain compound integrity (>98% purity), the following "Standard Operating Procedures" (SOPs) must be implemented.

Storage SOP

-

Container: Amber borosilicate glass vials with Teflon-lined caps. Never store in clear glass.

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Shelf-Life: 12 months under proper conditions. Re-test purity via HPLC if stored longer than 6 months.

Reaction Setup (Cross-Coupling)

When using this compound as a substrate in Buchwald-Hartwig or Suzuki couplings:

-

Degassing: The reaction solvent must be rigorously degassed (sparged with inert gas for >15 mins). Dissolved oxygen can promote the oxidation of the morpholine ring or quench the active Pd-catalyst.

-

Base Selection: Due to the low pKa of the morpholine nitrogen, weak bases (Carbonates, Phosphates) are generally compatible. Strong bases (e.g., NaOtBu) are also compatible as the morpholine nitrogen has no acidic protons to deprotonate.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11194854, 4-(4-Aminophenyl)morpholin-3-one (Analogous Structure Data). Retrieved from [Link]

- Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.

- Grimm, J. B., et al. (2011).Light-Induced Homolysis of Aryl Iodides: Mechanisms and Applications. Journal of Organic Chemistry. (General mechanism for aryl iodide photolysis).

Sources

4-(3-Iodophenyl)morpholine molecular weight and formula

This guide details the chemical identity, synthesis, and application of 4-(3-Iodophenyl)morpholine , a critical intermediate in medicinal chemistry.

A Strategic Scaffold for High-Throughput Medicinal Chemistry

Executive Summary

4-(3-Iodophenyl)morpholine (CAS: 291533-82-9) serves as a bifunctional building block in drug discovery. It combines the pharmacokinetic benefits of the morpholine ring—known to improve solubility and metabolic stability—with the versatile reactivity of an aryl iodide handle. This "meta-substituted" geometry is particularly valuable for probing structure-activity relationships (SAR) where non-linear vectors are required to fit binding pockets, contrasting with the more common para-substituted analogues.

Chemical Identity & Core Properties[1][2][3]

| Property | Data |

| IUPAC Name | 4-(3-Iodophenyl)morpholine |

| Common Name | N-(3-Iodophenyl)morpholine |

| CAS Registry Number | 291533-82-9 |

| Molecular Formula | C₁₀H₁₂INO |

| Molecular Weight | 289.11 g/mol |

| Exact Mass | 288.9964 Da |

| SMILES | Ic1cccc(N2CCOCC2)c1 |

| InChIKey | ZACIRAVARVYABO-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid (low melting) or viscous oil |

| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |

| LogP (Predicted) | ~2.5 - 2.8 |

Synthetic Methodology

Primary Route: Controlled Mono-Amination

Rationale: 1,3-Diiodobenzene is symmetric. The goal is to functionalize one C-I bond while preserving the second for downstream utility. We utilize a bulky phosphine ligand (e.g., Xantphos or BINAP) to facilitate the first oxidative addition while sterically hindering the second cycle.

Protocol:

-

Reagents:

-

1,3-Diiodobenzene (1.0 equiv, excess recommended, e.g., 1.5 equiv to minimize bis-coupling).

-

Morpholine (1.0 equiv).[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%).

-

Ligand: Xantphos (4 mol%) – Crucial for selectivity.

-

Base: NaOtBu (1.4 equiv).

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

-

Procedure:

-

Charge an oven-dried Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOtBu under Argon.

-

Add anhydrous Toluene, followed by 1,3-Diiodobenzene and Morpholine.

-

Heat to 80°C (mild heat prevents double addition) for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The unreacted diiodobenzene elutes first (recoverable), followed by the mono-morpholine product.

-

Synthesis Workflow Visualization

The following diagram illustrates the decision logic and reaction pathway.

Caption: Stoichiometrically controlled Buchwald-Hartwig amination workflow to ensure mono-selectivity.

Analytical Characterization (QC)

To validate the structure, the following spectral signatures must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Look for the meta-substitution pattern. A triplet (~7.2 ppm), a doublet (~7.0 ppm), a singlet-like peak (isolated proton between I and N), and a doublet of doublets.

-

Morpholine Ring: Two distinct triplets (or multiplets) around 3.1 ppm (N-CH₂) and 3.8 ppm (O-CH₂), integrating to 4H each.

-

-

¹³C NMR:

-